molecular formula C18H16F3NO B4045833 6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone

6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B4045833
M. Wt: 319.3 g/mol
InChI Key: VQFGRBUCQYVCST-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a useful research compound. Its molecular formula is C18H16F3NO and its molecular weight is 319.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.11839862 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiotonic Activity

A study on 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, including compounds structurally related to 6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone, reported cardiotonic activity. These compounds demonstrated positive inotropic effects and increased cardiac contractility in animal models. One compound, identified as UK-61,260, showed potent activity and is undergoing clinical evaluation for congestive heart failure patients (Alabaster et al., 1989).

Synthetic Applications

The compound has been involved in synthetic studies for creating novel heterocyclic structures. For instance, reactions of heterocyclic quinone methides led to the synthesis of diverse quinolinone derivatives, highlighting the versatility of quinolinone compounds in organic synthesis (Chauncey & Grundon, 1990).

Microwave Promoted Domino Reactions

Research has developed efficient methods for the synthesis of spirooxindole derivatives through microwave-promoted multicomponent domino reactions. This showcases the utility of quinolinone derivatives in facilitating rapid and high-yield synthesis of complex heterocycles (Ghahremanzadeh et al., 2014).

Spectral Analysis and Quantum Chemical Studies

Another study focused on the synthesis and characterization of novel quinolinone derivatives, conducting detailed spectral analysis (FT-IR, 1H NMR, 13C NMR, UV–visible) and quantum chemical studies. These studies provide insights into the electronic properties, hyperpolarizability, and potential nonlinear optical behavior of these compounds (Fatma et al., 2015).

Fluorescent Properties and Molecular Logic Switches

Quinolinone derivatives have been examined for their photophysical properties, demonstrating potential as molecular logic switches. This application is particularly interesting for the development of advanced materials in electronics and photonics (Uchacz et al., 2016).

Properties

IUPAC Name

6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c1-10-7-14-13(9-17(23)22-16(14)8-11(10)2)12-5-3-4-6-15(12)18(19,20)21/h3-8,13H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFGRBUCQYVCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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